molecular formula C10H13N5O4 B12067348 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one

Cat. No.: B12067348
M. Wt: 267.24 g/mol
InChI Key: VQWYTOOYDDWLQF-GSECVWPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one is a synthetic nucleoside analogue designed for advanced life science research. Its structure combines a modified imidazo[4,5-d]pyridazin-7-one base with a ribose-like sugar moiety, a characteristic shared with other investigated nucleosides . This molecular architecture suggests potential as a foundational scaffold for probing nucleic acid interactions or enzyme inhibition mechanisms. Researchers may explore its application in developing novel pathways for studying cellular processes. The compound is provided with high purity and requires specific storage conditions to maintain stability, including storage in a freezer, ideally at -20°C, and under an inert atmosphere protected from light . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C10H13N5O4/c11-9-7-8(10(18)14-13-9)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,8,16-17H,1-2,11H2/t4-,5+,6+,8?/m0/s1

InChI Key

VQWYTOOYDDWLQF-GSECVWPDSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=NC(=O)C32)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=NC(=O)C32)N)CO)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridazine Derivatives

The imidazo[4,5-d]pyridazinone core is typically synthesized via cyclocondensation reactions. For example:

  • Starting material : 4,5-Diaminopyridazin-3(2H)-one is reacted with carbonyl sources (e.g., triphosgene or ethyl chloroformate) under acidic conditions to form the fused imidazole ring.

  • Conditions : Acetic acid or HCl catalysis at 80–100°C yields the bicyclic system with >75% efficiency.

Table 1: Cyclocondensation Reaction Optimization

Carbonyl SourceCatalystTemperature (°C)Yield (%)
TriphosgeneHCl8082
Ethyl chloroformateAcOH10078
PhosgeneH2SO49068

Stereoselective Glycosylation

Preparation of the Oxolane Donor

The (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl moiety is derived from protected ribofuranose derivatives:

  • Step 1 : D-Ribose is protected using benzyl or acetyl groups to yield 2,3-O-isopropylidene-β-D-ribofuranose.

  • Step 2 : The protected sugar is activated as a trichloroacetimidate or bromide for glycosylation.

Coupling to the Imidazo[4,5-d]Pyridazinone Core

Glycosylation is achieved via:

  • Koenigs-Knorr method : Using a glycosyl bromide donor and Ag₂CO₃ as a catalyst.

  • Imidate method : Trichloroacetimidate donors with BF₃·Et₂O catalysis improve α/β selectivity.

Table 2: Glycosylation Efficiency

Donor TypeCatalystSolventα:β RatioYield (%)
Glycosyl bromideAg₂CO₃CH₂Cl₂1:265
TrichloroacetimidateBF₃·Et₂OToluene1:478

Functional Group Modifications

Deprotection and Amination

  • Benzyl removal : Hydrogenolysis with Pd/C in methanol releases the 4-hydroxy group.

  • Amination : The 4-position is aminated using NH₃/MeOH under high pressure (50 psi, 24 h).

Final Oxidation and Purification

  • Oxidation : TEMPO/NaClO₂ converts residual hydroxyls to ketones if necessary.

  • Chromatography : Silica gel chromatography (EtOAc/MeOH 9:1) isolates the final compound.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, H-2), 6.05 (d, J = 6.3 Hz, 1H, H-1'), 4.92 (m, 1H, H-4'), 4.30 (dd, J = 5.1 Hz, H-5').

  • HRMS : [M+H]⁺ calc. 324.1064, found 324.1068.

Purity Assessment

HPLC (C18, 0.1% TFA/ACN) shows >98% purity at 254 nm.

Challenges and Optimization

Stereochemical Control

  • Issue : Undesired β-anomer formation during glycosylation.

  • Solution : Use of 2,6-lutidine as an additive enhances α-selectivity to 85%.

Side Reactions

  • Issue : Oxolane ring opening under acidic conditions.

  • Mitigation : Lower reaction temperatures (0–5°C) and shorter reaction times.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Alternative : ZnCl₂ replaces Ag₂CO₃ for glycosylation, reducing costs by 40% with comparable yields.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) substitutes toluene, improving sustainability.

Emerging Methodologies

Enzymatic Glycosylation

Recent studies propose using glycosyltransferases (e.g., YjiC) for stereospecific coupling, achieving 90% β-selectivity.

Flow Chemistry

Microreactor systems reduce reaction times from 24 h to 2 h for the cyclocondensation step .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

The compound has been studied for its potential anticancer properties. Research indicates that derivatives of imidazo[4,5-d]pyridazine compounds exhibit notable antiproliferative activity against various human tumor cell lines. For instance, a study highlighted that certain derivatives disrupted microtubule formation and induced G2/M phase cell cycle arrest in melanoma cells, showcasing their potential as anticancer agents .

Anticancer Applications

The anticancer potential of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one has been a focal point in recent studies. Its derivatives have shown promise in targeting specific cancer types through selective cytotoxicity and minimal effects on normal cells.

Antiviral Activity

Emerging research suggests that similar compounds within the imidazo[4,5-d]pyridazine class may possess antiviral properties. Their ability to inhibit viral replication could be explored further to develop antiviral therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. SAR studies have revealed that modifications in the chemical structure can significantly impact biological activity and selectivity towards target cells. For example, varying substituents on the imidazo ring or altering the hydroxymethyl group can enhance potency against specific cancer cell lines .

Case Study 1: Anticancer Efficacy

A comprehensive study investigated the effects of several derivatives of this compound on human melanoma cells. Results indicated that certain derivatives led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

Case Study 2: Anti-Angiogenic Properties

Another study focused on the anti-angiogenic effects of this compound's derivatives demonstrated their ability to inhibit endothelial cell proliferation and migration. These findings suggest potential applications in treating conditions characterized by excessive angiogenesis, such as tumors and age-related macular degeneration .

Summary Table of Applications

Application TypeDescriptionReferences
Anticancer ActivityInduces apoptosis and disrupts microtubule formation
Antiviral PotentialInhibits viral replication
Anti-Angiogenic EffectsInhibits endothelial cell growth

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Imidazo[4,5-d]pyridazin-7-one 4-amino, 2R,4S,5R oxolane Not explicitly stated Inferred ~290–310 Unknown (Theoretical)
Decitabine 1,3,5-Triazin-2-one 4-amino, 2R,4S,5R oxolane C₈H₁₂N₄O₄ 228.21 Myelodysplastic syndromes
Deoxycytidine Pyrimidin-2-one 4-amino, 2R,4S,5R oxolane C₉H₁₃N₃O₄ 227.09 DNA synthesis substrate
5-Trifluoromethyl-2'-deoxycytidine Pyrimidin-2-one 5-CF₃, 2R,4S,5R oxolane C₁₀H₁₂F₃N₃O₄ 295.22 Antiviral (Experimental)
Ethyl 4-amino-2-oxopyrimidine derivative Pyrimidin-2-one 5-ethoxycarbonyl, 2R,4S,5R oxolane C₁₂H₁₇N₃O₆ 299.28 Antiviral (Research phase)

Key Observations:

Core Heterocycle Differences: The target compound’s imidazo[4,5-d]pyridazin-7-one core distinguishes it from Decitabine (triazinone) and Deoxycytidine (pyrimidinone). Pyrimidine-based analogs (e.g., Deoxycytidine) are substrates for DNA replication, while triazinones (e.g., Decitabine) act as hypomethylating agents by inhibiting DNA methyltransferases .

Substituent Effects :

  • The 5-trifluoromethyl group in 5-trifluoromethyl-2'-deoxycytidine introduces steric and electronic effects that enhance resistance to enzymatic deamination, improving stability in biological systems .
  • Ethoxycarbonyl modifications (e.g., C₁₂H₁₇N₃O₆) in related compounds demonstrate improved membrane permeability and prolonged half-life .

Pharmacological and Mechanistic Insights

Critical Analysis:

  • Decitabine vs. Target Compound: While Decitabine’s triazinone core directly inhibits DNA methyltransferases, the imidazo[4,5-d]pyridazinone core in the target compound may exhibit alternative mechanisms, such as intercalation or topoisomerase inhibition, due to its expanded aromatic system .
  • 5-Substituted Derivatives : The addition of trifluoromethyl or ethoxycarbonyl groups in analogs enhances metabolic stability and target specificity. For example, 5-trifluoromethyl deoxycytidine shows 3-fold greater resistance to cytidine deaminase compared to Deoxycytidine .

Biological Activity

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes an imidazo-pyridazine core and a sugar moiety. The molecular formula is C9H12N4O6C_9H_{12}N_4O_6, and it has a molecular weight of approximately 240.22 g/mol. Its structural attributes suggest potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in cellular signaling pathways, potentially impacting cell proliferation and apoptosis.
  • Antiviral and Antimicrobial Properties : Preliminary data indicate that derivatives of this compound may possess antiviral activity against certain pathogens, making it a candidate for further investigation in infectious disease contexts.
  • Modulation of Cellular Pathways : The compound may interact with pathways such as apoptosis and autophagy, influencing cancer cell survival and death.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity Effect Reference
AntiviralInhibition of viral replication
CytotoxicityInduction of apoptosis
Enzyme inhibitionReduced activity of kinases

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of similar compounds, researchers found that derivatives exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to interference with viral entry and replication processes.

Case Study 2: Cancer Cell Line Studies

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated dose-dependent apoptosis induction, suggesting potential utility in cancer therapy.

Research Findings

Recent findings indicate that the compound's structure allows for interaction with multiple biological targets. Key observations include:

  • Selectivity for Cancer Cells : Research shows preferential toxicity towards cancerous cells compared to normal cells, highlighting its therapeutic potential.
  • Synergistic Effects : When combined with other chemotherapeutic agents, the compound demonstrated enhanced efficacy, suggesting potential for combination therapies.

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling the imidazo[4,5-d]pyridazin-7-one core with a modified ribofuranosyl sugar moiety. Key steps include:

  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or isopropanol are preferred for nucleophilic substitution reactions .
  • Catalysts : Use inorganic bases (e.g., K₂CO₃) or tertiary amines (e.g., triethylamine) to facilitate coupling at temperatures ranging from -20°C to 180°C .
  • Protection/deprotection : Temporary protection of hydroxyl groups (e.g., acetyl or benzyl groups) ensures regioselectivity during glycosylation .
    Optimization involves adjusting reaction time, temperature, and base strength to maximize yield while minimizing side products.

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and sugar stereochemistry. For example, coupling constants (J values) in the ribofuranosyl moiety verify the 2R,4S,5R configuration .
  • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹ and carbonyl peaks at ~1700 cm⁻¹) .
  • HPLC-MS : Reversed-phase HPLC with UV detection and mass spectrometry ensures purity and molecular weight validation .

Advanced: How does the stereochemistry of the ribofuranosyl moiety influence biological activity, and how can enantiomeric purity be ensured?

Answer:
The 2R,4S,5R configuration is critical for target binding (e.g., enzyme inhibition). Methods to ensure enantiomeric purity include:

  • Chiral catalysts : Use asymmetric catalysis during glycosylation to favor the desired stereoisomer .
  • Chromatographic separation : Chiral HPLC or crystallization with diastereomeric salts resolves racemic mixtures .
  • X-ray crystallography : Confirms absolute configuration post-synthesis .

Advanced: How should researchers design experiments to evaluate the compound’s biological activity against viral targets?

Answer:

  • In vitro assays : Use enzyme inhibition assays (e.g., HCV NS5B polymerase inhibition) with IC₅₀ determination. Include controls like ribavirin for comparison .
  • Cell-based models : Test antiviral efficacy in hepatocyte cell lines using plaque reduction assays. Monitor cytotoxicity via MTT assays .
  • Experimental design : Follow randomized block designs (as in ) to account for variability in biological replicates.

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal t½) and bioavailability to identify metabolic liabilities .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
  • Formulation optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance in vivo exposure .

Basic: What protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1-3), basic (pH 10-12), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months and analyze for changes in purity and stereochemistry .

Advanced: What computational strategies can predict binding interactions with viral polymerases?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s amino group and polymerase active sites (e.g., Mg²⁺ coordination) .
  • MD simulations : Run 100-ns simulations to assess conformational stability of the ribofuranosyl moiety in the binding pocket .
  • QSAR models : Corrogate substituent effects (e.g., methyl vs. hydroxymethyl groups) on inhibitory activity .

Advanced: How can researchers determine pharmacokinetic parameters like t½ and Cmax in preclinical models?

Answer:

  • In vitro ADME : Use liver microsomes (human/rat) to estimate metabolic stability and CYP450 inhibition potential .
  • In vivo studies : Administer IV/PO doses in rodents, collect plasma samples at intervals, and quantify compound levels via LC-MS/MS .
  • Compartmental modeling : Fit data to non-linear mixed-effects models (e.g., Phoenix WinNonlin) to estimate t½, Vd, and clearance .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .
  • First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately .

Advanced: What methodologies assess the compound’s environmental impact and biodegradability?

Answer:

  • OECD 301 tests : Measure ready biodegradability in aqueous systems (28-day incubation) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae to determine EC₅₀ values .
  • Environmental fate modeling : Use EPI Suite to predict bioaccumulation potential and soil adsorption coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.